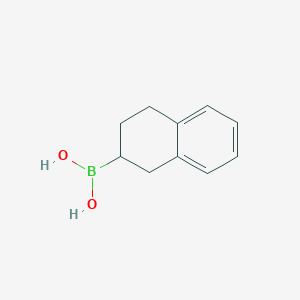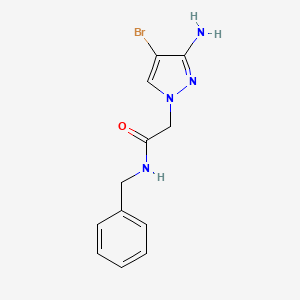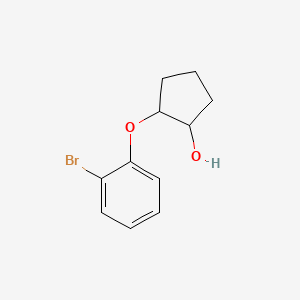
2-(2-Bromophenoxy)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromophenoxy)cyclopentan-1-ol is an organic compound with the molecular formula C₁₁H₁₃BrO₂ It is characterized by a bromophenoxy group attached to a cyclopentan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenoxy)cyclopentan-1-ol typically involves the reaction of 2-bromophenol with cyclopentanone in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-bromophenol attacks the carbonyl carbon of cyclopentanone, leading to the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenoxycyclopentanols.
Aplicaciones Científicas De Investigación
2-(2-Bromophenoxy)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromophenoxy)cyclopentan-1-ol involves its interaction with specific molecular targets. The bromophenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins, potentially modulating their activity. The cyclopentan-1-ol moiety may also contribute to the compound’s overall binding affinity and specificity.
Comparación Con Compuestos Similares
2-(2-Chlorophenoxy)cyclopentan-1-ol: Similar structure but with a chlorine atom instead of bromine.
2-(2-Fluorophenoxy)cyclopentan-1-ol: Contains a fluorine atom in place of bromine.
2-(2-Iodophenoxy)cyclopentan-1-ol: Features an iodine atom instead of bromine.
Uniqueness: 2-(2-Bromophenoxy)cyclopentan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom’s size and electronegativity can affect the compound’s chemical properties, making it distinct from its halogenated counterparts.
Propiedades
Fórmula molecular |
C11H13BrO2 |
|---|---|
Peso molecular |
257.12 g/mol |
Nombre IUPAC |
2-(2-bromophenoxy)cyclopentan-1-ol |
InChI |
InChI=1S/C11H13BrO2/c12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)13/h1-2,4,6,9,11,13H,3,5,7H2 |
Clave InChI |
IMRCHKGYXWFSBH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C1)OC2=CC=CC=C2Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Bromophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13187001.png)
![3-(Trifluoromethyl)benzo[b]thiophene](/img/structure/B13187003.png)
![{6-Ethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13187019.png)
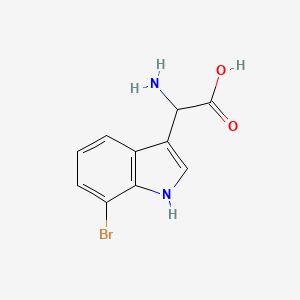




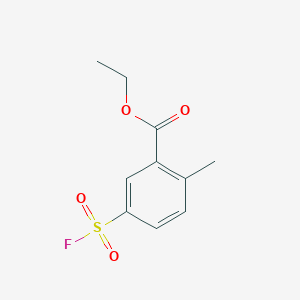

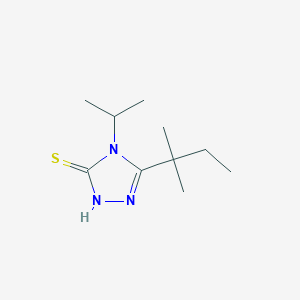
![Methyl({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine](/img/structure/B13187068.png)
